(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
A key intermediate in the manufacturing of Cephalosporin compounds.
Mechanism of Action
Target of Action
7-AVCA is primarily used as a starting material in the synthesis of third-generation cephalosporins, such as cefixime and cefdinir . These antibiotics target bacterial cell walls, disrupting their synthesis and leading to bacterial cell death .
Mode of Action
7-AVCA interacts with its targets through enzymatic processes. It is produced from cephalosporin C (CPC) by the enzyme cephalosporin acylases . These enzymes are capable of cleaving the amide bond between a β-lactam nucleus and a side chain without damaging the β-lactam ring .
Biochemical Pathways
The production of 7-AVCA involves the enzymatic deacylation of CPC, which is a more environmentally friendly process compared to the traditional chemical method . This process is part of the larger biochemical pathway of cephalosporin synthesis, which involves the fungus Acremonium chrysogenum .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-AVCA is limited. It is known that the compound has a molecular weight of 22625 g/mol and a density of 155 g/cm³ . The optimal conditions for its enzymatic activity have been found to be a pH of 6.5 and a temperature of 32°C .
Result of Action
The primary result of 7-AVCA’s action is the production of semi-synthetic cephalosporin antibiotics. These antibiotics are widely used to treat and prevent bacterial diseases by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls .
Action Environment
The action of 7-AVCA is influenced by several environmental factors. For instance, the pH and temperature of the environment can affect the enzymatic activity involved in its production . Additionally, the presence of certain compounds, such as thiophene-2-acetic acid, can also impact the production process .
Biochemical Analysis
Biochemical Properties
7-AVCA interacts with various enzymes, proteins, and other biomolecules. For instance, an acetylesterase from Bacillus subtilis has been found to deacetylate the C3’ acetyl group of 7-AVCA to generate Deacetyl-7-aminocephalosporanic acid (D-7-ACA), a crucial starting material for synthesizing industrial semisynthetic β-lactam antibiotics .
Cellular Effects
7-AVCA, as a precursor to various cephalosporin antibiotics, plays a significant role in combating bacterial infections. Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls, thereby inhibiting bacterial growth .
Molecular Mechanism
The molecular mechanism of 7-AVCA primarily involves its conversion into various cephalosporin antibiotics. This transformation is often facilitated by specific enzymes. For example, the enzyme cephalosporin-C acylase can convert cephalosporin-C into 7-AVCA .
Temporal Effects in Laboratory Settings
The effects of 7-AVCA over time in laboratory settings are largely dependent on the specific reactions it is involved in. For instance, in the production of D-7-ACA from 7-AVCA, the enzyme EstSJ displayed the highest specific activity at 30°C and pH 8.0 .
Metabolic Pathways
7-AVCA is involved in the metabolic pathway for the synthesis of cephalosporin antibiotics. It is produced from cephalosporin-C by the enzyme cephalosporin acylases .
Properties
IUPAC Name |
(6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLGFBRMCCVQLU-SVGQVSJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428501 | |
Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79349-82-9 | |
Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79349-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4,2,0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-ethenyl-8-oxo-, (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-AVCA?
A1: The molecular formula of 7-AVCA is C10H12N2O3S, and its molecular weight is 240.28 g/mol.
Q2: How is 7-AVCA synthesized?
A: 7-AVCA is commonly synthesized from 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methoxybenzyl ester (GCLE) using a three-step process involving a Wittig reaction, phenolic deprotection, and enzymatic hydrolysis. [, , , , ]
Q3: Are there alternative synthetic routes to 7-AVCA?
A: Yes, researchers have explored alternative methods, including using different starting materials, catalysts, and reaction conditions. Some examples include using triethyl phosphite instead of triphenylphosphine in the Wittig reaction [] and employing a phase transfer catalyst to improve reaction speed and yield. []
Q4: What are the advantages of enzymatic hydrolysis in the synthesis of 7-AVCA?
A: Enzymatic hydrolysis offers several benefits over chemical methods, including milder reaction conditions, higher selectivity, reduced waste generation, and environmental friendliness. [, ]
Q5: What is the primary application of 7-AVCA?
A: 7-AVCA serves as a key building block in the synthesis of third-generation cephalosporin antibiotics, namely Cefixime and Cefdinir. [, , , , , ]
Q6: How is 7-AVCA used to synthesize Cefixime?
A: 7-AVCA reacts with a Cefixime side-chain active ester, typically in the presence of a base and a solvent, to yield Cefixime. Different active esters and reaction conditions have been explored to optimize the synthesis. [, , ]
Q7: How does the synthesis of Cefdinir from 7-AVCA differ from that of Cefixime?
A: Cefdinir synthesis involves the acylation of 7-AVCA with a specific Cefdinir active ester, followed by deprotection steps. Various active esters, such as (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminothioacetic acid benzothiazole ester, have been investigated to enhance the efficiency and yield of Cefdinir production. [, , ]
Q8: Are there any novel Cefdinir active esters being researched for improved synthesis?
A: Yes, researchers are continuously exploring novel active esters, such as 1-[(Z)-2-(2-amino-4-thiazyl)-2-(acetoxyimino)acetoxy] benzotrizole (AB-AE), to improve the stability, yield, and practicality of Cefdinir synthesis. []
Q9: What are the key areas of research focused on improving 7-AVCA synthesis?
A9: Ongoing research efforts aim to optimize 7-AVCA production by:
- Exploring alternative synthetic routes: This includes investigating new starting materials, catalysts, solvents, and reaction conditions to improve yield, purity, and cost-effectiveness. [, , , ]
- Developing greener and more sustainable processes: Researchers are focusing on minimizing waste generation, using environmentally friendly solvents and reagents, and employing enzymatic methods to reduce the environmental impact of 7-AVCA synthesis. [, , ]
- Scaling up production: Efforts are underway to translate laboratory-scale syntheses into commercially viable, large-scale production processes that meet the growing demand for 7-AVCA. []
Q10: What is the significance of studying the structure-activity relationship (SAR) of 7-AVCA derivatives?
A: Understanding the SAR of 7-AVCA derivatives is crucial for designing new cephalosporin antibiotics with improved pharmacological properties, such as enhanced antibacterial activity, broader spectrum of activity, and reduced susceptibility to bacterial resistance mechanisms. [, ]
Q11: What are the environmental concerns associated with 7-AVCA production?
A: Traditional chemical synthesis of 7-AVCA can generate significant amounts of waste and utilize hazardous solvents. Researchers are actively seeking greener alternatives to mitigate these environmental impacts. [, , , ]
Q12: What measures are being taken to address the environmental impact of 7-AVCA synthesis?
A12: Several approaches are being explored to make 7-AVCA production more sustainable, including:
- Solvent optimization: Replacing hazardous solvents with greener alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), to minimize environmental impact. []
- Catalyst recovery and reuse: Developing catalytic systems that allow for catalyst recovery and reuse, reducing waste and resource consumption. []
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